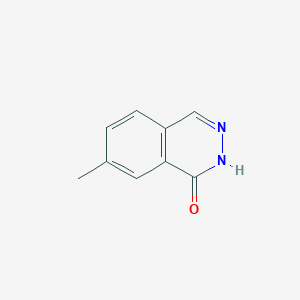
7-Methyl-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2-dihydrophthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphthalic anhydride with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the desired phthalazinone derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phthalazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Phthalazinone: Shares the core structure but lacks the methyl group at the 7-position.
Phthalazine: A related compound with a similar ring system but different functional groups.
1,2-Dihydrophthalazin-1-one: Similar structure but without the methyl substitution.
Uniqueness: 7-Methyl-1,2-dihydrophthalazin-1-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-5-10-11-9(12)8(7)4-6/h2-5H,1H3,(H,11,12) |
InChI Key |
NGEIEGSAMHQUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13254695.png)
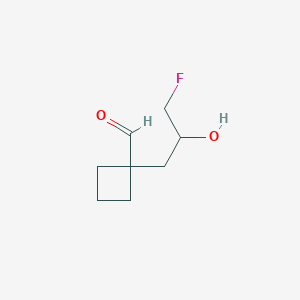


amine](/img/structure/B13254716.png)
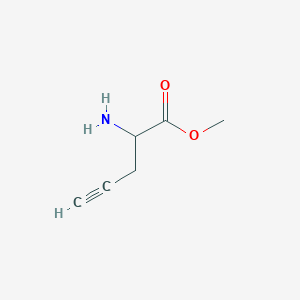

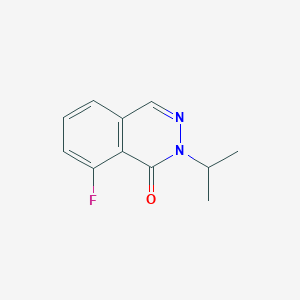

![2-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B13254748.png)
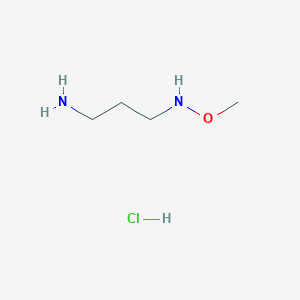

amine](/img/structure/B13254760.png)

